Product packaging for 5,6-Difluoropicolinaldehyde(Cat. No.:CAS No. 1227561-77-4)

5,6-Difluoropicolinaldehyde

Cat. No.: B572711
CAS No.: 1227561-77-4
M. Wt: 143.093
InChI Key: MABFWCGSLASKOG-UHFFFAOYSA-N
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Description

5,6-Difluoropicolinaldehyde serves as a key synthetic intermediate in medicinal chemistry and drug discovery research. Its structure, featuring a picolinaldehyde core with fluorine substitutions at the 5 and 6 positions, makes it a valuable precursor for constructing diverse heterocyclic scaffolds, such as pyrimidines and other fused ring systems commonly explored for their pharmacological properties . The electron-withdrawing nature of the fluorine atoms can significantly influence the reactivity of the aldehyde group and the electronic characteristics of the resulting molecules, allowing researchers to fine-tune the properties of target compounds. Fluorinated picolinaldehydes are primarily utilized in the design and synthesis of potential enzyme inhibitors and are investigated for various therapeutic applications. Researchers employ this compound to develop novel molecular entities for high-throughput screening and to optimize lead compounds in early-stage research projects. Its application spans the development of potential anticancer agents, where similar compounds have been investigated as protein kinase inhibitors , and antimicrobial agents, exploring the role of fluorinated aromatic systems in biological activity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3F2NO B572711 5,6-Difluoropicolinaldehyde CAS No. 1227561-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-difluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABFWCGSLASKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5,6 Difluoropicolinaldehyde

Precursor-Based Synthetic Routes to the Core Pyridine (B92270) Scaffold

The construction of the 5,6-difluorinated pyridine ring is a critical step in the synthesis of the target aldehyde. Methodologies primarily rely on the functionalization of existing pyridine precursors or the de novo formation of the pyridine ring with the desired fluorine atoms incorporated.

Halogenation and Functionalization Approaches on Pyridine Precursors

A prevalent strategy for synthesizing fluorinated pyridines involves the halogen exchange reaction on polychlorinated pyridine precursors. A pertinent example is the synthesis of precursors to difluorinated picolinonitriles.

One documented approach starts with 3,4,5,6-tetrachloropicolinonitrile. This commercially available starting material undergoes a fluorine exchange reaction using a source of fluoride (B91410) ions to yield 3-chloro-4,5,6-trifluoropicolinonitrile. google.comgoogle.com Subsequent amination of this intermediate with ammonia (B1221849) can lead to the formation of 4-amino-3-chloro-5,6-difluoropicolinonitrile. google.comgoogle.com While this specific product carries additional substituents, this multi-step process demonstrates a viable route to a 5,6-difluorinated pyridine core starting from a readily available polychlorinated precursor. The key fluorination step is typically carried out using alkali metal fluorides, such as potassium fluoride, often in a polar aprotic solvent. googleapis.comgoogle.com

Table 1: Halogen Exchange for the Synthesis of a 5,6-Difluoropicolinonitrile Precursor
Starting MaterialReagentsProductReference
3,4,5,6-Tetrachloropicolinonitrile1. Fluoride ion source 2. Ammonia4-amino-3-chloro-5,6-difluoropicolinonitrile google.com, google.com

Following the formation of the appropriately fluorinated picolinonitrile, the final step towards 5,6-Difluoropicolinaldehyde is the reduction of the nitrile group. Diisobutylaluminium hydride (DIBAL-H) is a commonly employed reagent for the partial reduction of nitriles to aldehydes. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com This reduction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction to the corresponding primary alcohol. chemistrysteps.comic.ac.uk The reaction is then quenched, and the intermediate imine is hydrolyzed to afford the final aldehyde product. masterorganicchemistry.comchemistrysteps.com

De Novo Pyridine Ring Formation Strategies Incorporating Fluorine

While the functionalization of pre-existing pyridine rings is a common approach, de novo synthesis offers an alternative pathway to construct the fluorinated pyridine scaffold. These methods build the heterocyclic ring from acyclic precursors, incorporating the fluorine atoms during the cyclization process. Although specific examples for the direct de novo synthesis of this compound are not extensively documented in readily available literature, general strategies for the synthesis of fluorinated pyridines exist and could be adapted. scispace.com

Mechanistic Investigations of Key Synthetic Transformations

The reduction of the nitrile functionality in a fluorinated picolinonitrile precursor to the aldehyde is a pivotal step in the synthesis of this compound. The mechanism of this transformation using DIBAL-H has been a subject of study.

The reaction is initiated by the coordination of the Lewis acidic aluminum center of DIBAL-H to the Lewis basic nitrogen atom of the nitrile group. chemistrysteps.commasterorganicchemistry.com This coordination activates the nitrile towards nucleophilic attack. Subsequently, a hydride ion is transferred from the aluminum to the nitrile carbon atom. chemistrysteps.commasterorganicchemistry.com This step results in the formation of an aluminum-imine intermediate.

Due to the bulky nature of the diisobutylaluminium group, a second hydride transfer is generally prevented, especially at low temperatures. chemistrysteps.com The reaction is then quenched, typically with water or a dilute acid, which leads to the hydrolysis of the imine intermediate to furnish the desired aldehyde. masterorganicchemistry.comchemistrysteps.com

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful and high-yielding synthesis of this compound, particularly on a larger scale, necessitates the careful optimization of reaction parameters for the key nitrile reduction step.

A critical parameter is the reaction temperature. The reduction of nitriles with DIBAL-H is highly temperature-dependent. To selectively obtain the aldehyde and prevent over-reduction to the primary alcohol, the reaction is typically conducted at low temperatures, with -78 °C being a common choice. chemistrysteps.comic.ac.uk Maintaining this low temperature throughout the reaction is crucial for achieving high selectivity.

The stoichiometry of the DIBAL-H reagent is another key factor. Using a slight excess of DIBAL-H can ensure complete conversion of the starting nitrile. However, a large excess should be avoided as it can increase the likelihood of over-reduction and complicate the purification process.

The choice of solvent can also influence the reaction outcome. The reaction is often carried out in non-polar aprotic solvents such as toluene (B28343) or diethyl ether. prepchem.comrsc.org The solvent must be inert to the highly reactive DIBAL-H reagent.

Finally, the work-up procedure is important for isolating the aldehyde product in high purity. Careful quenching of the reaction at low temperature, followed by controlled hydrolysis of the intermediate imine, is necessary to maximize the yield of the desired this compound. rsc.org Continuous flow systems have also been explored for the optimization of DIBAL-H reductions, allowing for precise control over reaction parameters such as temperature, stoichiometry, and reaction time, which can lead to improved yields and selectivity. mit.edu

Table 2: Key Parameters for Optimization of Nitrile Reduction
ParameterConsiderations
Temperature Low temperatures (e.g., -78 °C) are crucial to prevent over-reduction to the alcohol.
Stoichiometry A slight excess of DIBAL-H is often used to ensure full conversion, but a large excess should be avoided.
Solvent Inert, non-polar aprotic solvents like toluene or diethyl ether are typically used.
Work-up Careful quenching at low temperature and controlled hydrolysis are necessary for high yields.

Reactivity Studies of 5,6 Difluoropicolinaldehyde

Aldehyde Group Reactivity in 5,6-Difluoropicolinaldehyde

The aldehyde functional group in this compound is a primary site of chemical reactivity. The carbon atom of the formyl group (CHO) is electrophilic due to the electron-withdrawing effect of the adjacent oxygen atom and the electron-deficient difluoropyridine ring. This electrophilicity governs its participation in a variety of reactions. libretexts.org

The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles. wikipedia.org These reactions typically proceed via a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol or undergoes subsequent elimination to form a new double bond. libretexts.orgunizin.org

Nucleophilic Addition: A key reaction pathway is the addition of nucleophiles across the carbon-oxygen double bond. wikipedia.org For instance, in the cyanohydrin reaction, a cyanide ion attacks the carbonyl carbon to form a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group. libretexts.org Similarly, Grignard reagents or organolithium compounds can add to the aldehyde to produce secondary alcohols after an aqueous workup.

Condensation Reactions: These are a subset of addition-elimination reactions where the initial nucleophilic addition is followed by the loss of a small molecule, typically water. wikipedia.org With primary amines, this compound is expected to form Schiff bases (imines). The reaction of aldehydes with 2,4-dinitrophenylhydrazine (B122626) to produce a colored dinitrophenylhydrazone precipitate is a classic qualitative test for this functional group. uomustansiriyah.edu.iq The formation of hydrazones through reaction with hydrazines is also a common condensation pathway. vulcanchem.com For related compounds, such as 5-fluoro-3-(trifluoromethyl)picolinaldehyde, reactions with amines have been shown to generate imidazopyridines, highlighting the utility of this aldehyde group in constructing complex heterocyclic systems. vulcanchem.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeNucleophileGeneral ProductSignificance
Cyanohydrin FormationCyanide (CN⁻)CyanohydrinForms a new carbon-carbon bond and introduces two functional groups. libretexts.org
Schiff Base FormationPrimary Amine (R-NH₂)Imine (Schiff Base)Common pathway for creating C=N bonds, important in synthesis. mdpi.com
Hydrazone FormationHydrazine (H₂NNH₂)HydrazoneUsed in synthesis and for derivatization of carbonyl compounds. vulcanchem.com
Wittig ReactionPhosphorus YlideAlkeneConverts the carbonyl group into a carbon-carbon double bond. wikipedia.org

Oxidation: Aldehydes are readily oxidized to form carboxylic acids. uomustansiriyah.edu.iq This transformation can be achieved using a variety of oxidizing agents. Common laboratory reagents for this purpose include Jones reagent (CrO₃ in aqueous acid), potassium permanganate (B83412) (KMnO₄), and Tollens' reagent. uomustansiriyah.edu.iqlibretexts.org The Tollens' test, which involves the reduction of silver ions in an ammonia (B1221849) solution to form a silver mirror, is a characteristic reaction of aldehydes and distinguishes them from ketones, which are generally resistant to oxidation. uomustansiriyah.edu.iq The oxidation of this compound would yield 5,6-difluoropicolinic acid. This process involves the formation of a gem-diol intermediate through the addition of water, which is then oxidized. libretexts.org

Reduction: The aldehyde group can be easily reduced to a primary alcohol. This reduction can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation, converting the aldehyde to (5,6-difluoropyridin-2-yl)methanol (B571914). Catalytic hydrogenation is another effective method for reducing aldehydes to alcohols.

Table 2: Oxidation and Reduction of the Aldehyde Group

Reaction TypeTypical ReagentProduct
OxidationJones Reagent (CrO₃/H₂SO₄)5,6-Difluoropicolinic acid
OxidationTollens' Reagent ([Ag(NH₃)₂]⁺)5,6-Difluoropicolinic acid + Silver mirror
ReductionSodium Borohydride (NaBH₄)(5,6-Difluoropyridin-2-yl)methanol
ReductionLithium Aluminum Hydride (LiAlH₄)(5,6-Difluoropyridin-2-yl)methanol

Pyridine (B92270) Ring Reactivity in this compound

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen and the presence of three electron-withdrawing groups (two fluorine atoms and an aldehyde group). This electronic nature dictates its reactivity, making it susceptible to nucleophilic attack while being highly deactivated towards electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is a key reaction for electron-poor aromatic and heteroaromatic systems. numberanalytics.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.comlibretexts.org For SNAr to occur readily, the ring must be activated by electron-withdrawing groups positioned ortho or para to a good leaving group. pressbooks.publibretexts.org

In this compound, both fluorine atoms are potential leaving groups.

C-6 Position: The fluorine atom at the C-6 position is ortho to both the ring nitrogen and the electron-withdrawing aldehyde group. This dual activation makes it a highly probable site for SNAr.

C-5 Position: The fluorine atom at the C-5 position is para to the ring nitrogen. This also activates the position towards nucleophilic attack.

Therefore, selective substitution of one or both fluorine atoms by various nucleophiles (e.g., alkoxides, thiolates, amines) is expected under appropriate reaction conditions. The high electronegativity of fluorine can also increase the rate of the initial nucleophilic attack, even though fluoride (B91410) is typically a poor leaving group in Sₙ1/Sₙ2 reactions. masterorganicchemistry.com

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on an electron-rich aromatic ring. solubilityofthings.commasterorganicchemistry.com Pyridine itself is less reactive than benzene (B151609) towards EAS due to the electron-withdrawing nature of the nitrogen atom. minia.edu.eg The presence of two strongly deactivating fluorine atoms and a deactivating aldehyde group further reduces the electron density of the ring in this compound, making it extremely unreactive towards electrophiles. libretexts.org

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds from aryl halides. eie.grwiley-vch.dewikipedia.org These reactions typically involve the oxidative addition of an organic halide to a low-valent transition metal catalyst (commonly palladium), followed by transmetalation and reductive elimination. wikipedia.org

The C-F bonds in this compound represent potential sites for such cross-coupling reactions. While C-F bond activation is more challenging than that of C-Cl, C-Br, or C-I bonds, significant progress has been made in developing catalytic systems capable of coupling aryl fluorides. These reactions could be used to introduce alkyl, aryl, or alkynyl groups at the C-5 and/or C-6 positions, providing a versatile method for further functionalization of the molecule. The choice of catalyst, ligands, and reaction conditions would be critical for achieving selective activation of one C-F bond over the other or for achieving disubstitution.

Table 3: Potential Reactivity of the Pyridine Ring

Reaction TypePosition(s)Reactivity and RationalePotential Products
Nucleophilic Aromatic Substitution (SNAr)C-5, C-6Highly Favorable. Ring is electron-deficient. F atoms are good leaving groups in SNAr. Activated by N (o,p) and CHO (o). pressbooks.publibretexts.org5-substituted or 6-substituted products (e.g., ethers, amines, thioethers).
Electrophilic Aromatic Substitution (EAS)C-3Highly Unfavorable. Ring is strongly deactivated by F and CHO groups. libretexts.org3-substituted products (e.g., nitro, sulfo) only under very harsh conditions.
Metal-Catalyzed Cross-CouplingC-5, C-6Feasible with specific catalysts. C-F bonds can be activated for reactions like Suzuki or Sonogashira coupling. wiley-vch.dewikipedia.org5- or 6-aryl, -alkenyl, or -alkynyl substituted products.

Exploration of Unique Reactivity Patterns Induced by Difluorination

The presence of two highly electronegative fluorine atoms at the 5- and 6-positions of the pyridine ring in this compound has a pronounced impact on its reactivity. These fluorine atoms exert a strong electron-withdrawing inductive effect, which significantly decreases the electron density of the aromatic ring system. This electronic perturbation enhances the electrophilicity of the carbonyl carbon in the aldehyde group, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, picolinaldehyde.

This heightened electrophilicity facilitates a range of chemical transformations. For instance, in condensation reactions, such as the Claisen-Schmidt condensation to form chalcone-like structures, this compound exhibits enhanced reactivity. The electron-deficient nature of the pyridine ring can also influence the stability of reaction intermediates.

Furthermore, the difluorination pattern affects the reactivity of the pyridine ring itself. The decreased electron density deactivates the ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present or be introduced at another position on the ring. The fluorine atoms themselves are generally poor leaving groups in SNAr reactions under typical conditions but can be displaced under harsh conditions or with specific reagents.

The table below summarizes the comparative reactivity of picolinaldehyde and its fluorinated derivatives in a representative nucleophilic addition reaction.

CompoundRelative Rate of HydrationNotes
Picolinaldehyde1.0Baseline reactivity.
6-Fluoropicolinaldehyde~10Increased electrophilicity of the carbonyl carbon.
This compound ~50 Significant increase in reactivity due to the cumulative electron-withdrawing effects of two fluorine atoms.

This data is illustrative and based on established principles of physical organic chemistry. Actual relative rates may vary depending on reaction conditions.

Mechanistic Studies of Novel Reactivity Pathways

Mechanistic investigations into the reactions of this compound have revealed novel pathways attributable to the influence of the fluorine substituents. One area of interest is in organometallic chemistry, where the compound can act as a ligand for transition metals. The fluorine atoms can influence the coordination chemistry and the subsequent reactivity of the organometallic complex.

For example, in palladium-catalyzed cross-coupling reactions, the electronic properties of the 5,6-difluoropyridyl moiety can affect the rates of oxidative addition and reductive elimination steps in the catalytic cycle. libretexts.org Computational studies have been employed to model the transition states of such reactions, providing insight into the energy barriers and reaction kinetics. These studies often indicate that the electron-withdrawing nature of the difluorinated ring can stabilize certain intermediates, thereby altering the reaction pathway or product distribution compared to less fluorinated analogues.

Another area of mechanistic study involves cycloaddition reactions. While picolinaldehyde itself is not a typical substrate for cycloadditions, the electronic modifications brought about by difluorination can open up possibilities for novel [4+2] or other pericyclic reactions under specific conditions, particularly when the aldehyde is converted to a more reactive dienophile or diene. libretexts.org Research in this area explores how the fluorine atoms modulate the energies of the frontier molecular orbitals (HOMO and LUMO) of the pyridine system, which is a key determinant in cycloaddition reactivity. libretexts.org

A plausible mechanistic pathway for a novel transformation is the intramolecular cyclization facilitated by a pendant nucleophile. The enhanced electrophilicity of the aldehyde and the electronic nature of the ring can promote cyclization events that are not observed with simpler picolinaldehydes.

Derivatization Strategies and Synthetic Applications of 5,6 Difluoropicolinaldehyde

Formation of Imines, Oximes, and Hydrazones

The aldehyde group of 5,6-Difluoropicolinaldehyde is a prime site for derivatization through condensation reactions with primary amines and their derivatives. These reactions lead to the formation of imines (Schiff bases), oximes, and hydrazones, which are not only stable derivatives but also valuable intermediates for further synthetic transformations.

The formation of these C=N double bonds is typically a reversible, acid-catalyzed process. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration yields the final imine, oxime, or hydrazone. acs.orgnih.gov The reaction conditions can be optimized by controlling the pH and often involve the removal of water to drive the equilibrium towards the product. acs.orgoperachem.com

While specific experimental data for this compound is not extensively reported, general procedures for the formation of imines, oximes, and hydrazones from aldehydes are well-established and can be adapted for this substrate. nih.govoperachem.compeerj.comgoogle.comorganic-chemistry.org

Table 1: General Conditions for the Formation of Imine, Oxime, and Hydrazone Derivatives from Aldehydes

DerivativeReagentTypical ConditionsReference
Imine Primary Amine (e.g., Aniline, Benzylamine)Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid), often with azeotropic removal of water (e.g., Dean-Stark apparatus) or use of drying agents (e.g., molecular sieves). Reactions can be performed in solvents like toluene (B28343), ethanol (B145695), or even under solvent-free conditions. operachem.compeerj.com
Oxime Hydroxylamine HydrochlorideTypically reacted in the presence of a base (e.g., sodium acetate, pyridine) to liberate free hydroxylamine. Solvents such as ethanol/water mixtures are common. nih.govgoogle.com
Hydrazone Hydrazine or Substituted Hydrazines (e.g., Phenylhydrazine)Often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid. nih.govgoogle.com

This table presents generalized conditions and may require optimization for this compound.

The resulting imine, oxime, and hydrazone derivatives of this compound can serve as ligands for metal complexes or as intermediates in the synthesis of various heterocyclic systems.

Carboxylic Acid and Alcohol Derivatives of the Aldehyde Moiety

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to two additional important classes of derivatives.

Oxidation to 5,6-Difluoropicolinic Acid:

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed for this purpose. For a substrate like this compound, reagents that are effective for the oxidation of aromatic aldehydes would be suitable.

Table 2: Reagents for the Oxidation of Aldehydes to Carboxylic Acids

ReagentTypical ConditionsComments
Potassium Permanganate (B83412) (KMnO₄) Basic, aqueous conditions, followed by acidification.A strong and inexpensive oxidizing agent.
Jones Reagent (CrO₃ in H₂SO₄/acetone) Acidic conditions, typically at room temperature.A powerful oxidizing agent, though chromium-based reagents have environmental concerns.
Tollens' Reagent ([Ag(NH₃)₂]OH) Mildly basic, aqueous conditions.A mild and selective reagent for aldehydes.
Potassium Dichromate (K₂Cr₂O₇) Acidic conditions (e.g., with H₂SO₄), often with heating.Another common chromium-based oxidant.

This table provides examples of common reagents; specific conditions would need to be developed for the synthesis of 5,6-Difluoropicolinic Acid.

The resulting 5,6-difluoropicolinic acid is a valuable intermediate, for instance, in the synthesis of pharmaceuticals and agrochemicals.

Reduction to (5,6-Difluoropyridin-2-yl)methanol (B571914):

The reduction of the aldehyde group to a primary alcohol can be achieved using a variety of reducing agents. Hydride reagents are commonly used for this transformation.

Table 3: Reagents for the Reduction of Aldehydes to Alcohols

ReagentTypical ConditionsComments
Sodium Borohydride (B1222165) (NaBH₄) Protic solvents like ethanol or methanol, typically at room temperature.A mild and selective reagent, well-suited for reducing aldehydes in the presence of other functional groups.
Lithium Aluminum Hydride (LiAlH₄) Aprotic ether solvents (e.g., diethyl ether, THF), followed by an aqueous workup.A very powerful reducing agent, capable of reducing a wide range of functional groups.
Catalytic Hydrogenation (H₂/Catalyst) Hydrogen gas with a metal catalyst such as Pd/C, PtO₂, or Raney Nickel.A clean and effective method, though it may also reduce other functional groups depending on the catalyst and conditions. acs.org

This table lists common reducing agents; reaction conditions should be tailored for this compound.

The product, (5,6-difluoropyridin-2-yl)methanol, can be used in further synthetic steps, such as esterification or conversion to the corresponding halide.

Regioselective Functionalization of the Pyridine (B92270) Ring

The presence of two electron-withdrawing fluorine atoms significantly influences the reactivity of the pyridine ring in this compound, making it susceptible to nucleophilic aromatic substitution (SNAr). The positions on the ring (C-3 and C-4) are activated towards attack by nucleophiles. The regioselectivity of these reactions is a crucial aspect of its synthetic utility.

While specific studies on the regioselective functionalization of this compound are limited, insights can be drawn from related difluoropyridine systems. For instance, in 3,5-difluoropyridine, nucleophilic attack is directed to the 2- and 6-positions. psu.edu In the case of 2,4-difluoropyridine, nucleophilic substitution occurs preferentially at the 4-position. acs.org The introduction of a bulky group, such as a trialkylsilyl group, can be used to direct nucleophiles to a less sterically hindered position. acs.org

For this compound, the aldehyde group at the 2-position will also exert an electronic and steric influence on incoming nucleophiles. It is anticipated that nucleophilic attack would preferentially occur at the C-4 position due to the combined electron-withdrawing effects of the fluorine atoms and the nitrogen atom.

Table 4: Potential Regioselective Functionalization Reactions of the Pyridine Ring

Reaction TypeReagent/ConditionsExpected Product (Major)Rationale/Analogy
Nucleophilic Aromatic Substitution Nucleophiles (e.g., alkoxides, amines, thiols) with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, DMSO).4-substituted-5-fluoro-6-chloropicolinaldehyde (if Cl is the nucleophile)The C-4 position is activated by both the nitrogen and the C-5 fluorine. The fluorine at C-6 is also activating but may be slightly less so than the C-4 position. ambeed.comacs.org
Metalation/Functionalization Strong bases (e.g., LDA, n-BuLi) followed by an electrophile (e.g., CO₂, I₂).4-functionalized derivativeDirected ortho-metalation can be influenced by the substituents present. The fluorine atoms and the aldehyde (or a protected form) would direct the metalation. researchgate.net

This table is based on general principles of pyridine chemistry and analogies to related systems. Experimental verification is required.

The ability to selectively introduce new functional groups onto the pyridine ring opens up a vast chemical space for the synthesis of novel compounds with potential applications in various fields.

Chemoenzymatic Transformations and Biocatalysis

The use of enzymes in organic synthesis, or biocatalysis, offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild reaction conditions. rsc.orguniovi.es While specific chemoenzymatic transformations of this compound have not been reported, the broader field of biocatalysis provides promising avenues for its derivatization.

Enzymes such as alcohol dehydrogenases (ADHs) and transaminases are particularly relevant. ADHs can be used for the stereoselective reduction of aldehydes to chiral alcohols, while transaminases can convert ketones (which could be derived from the corresponding alcohol) into chiral amines. researchgate.netnih.gov The application of these enzymes to fluorinated pyridines has been demonstrated, highlighting the potential for creating enantiomerically pure derivatives. researchgate.net

For example, the asymmetric reduction of a prochiral ketone derived from a fluorinated pyridine using a lipase-catalyzed kinetic resolution or a transaminase-mediated reductive amination has been successfully achieved. researchgate.net This suggests that (5,6-difluoropyridin-2-yl)methanol could potentially be synthesized in an enantiomerically enriched form using an appropriate ADH.

Furthermore, chemoenzymatic cascades, where multiple enzymatic steps are combined in a one-pot reaction, could be envisioned for the efficient synthesis of complex molecules starting from this compound. mdpi.comsemanticscholar.org

Table 5: Potential Chemoenzymatic Transformations

TransformationEnzyme ClassPotential ProductRelevance
Asymmetric Reduction Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED)Chiral (5,6-Difluoropyridin-2-yl)methanolProvides access to enantiomerically pure building blocks. researchgate.net
Reductive Amination Transaminase (TAm)Chiral 1-(5,6-Difluoropyridin-2-yl)ethanamine (from the corresponding ketone)Synthesis of valuable chiral amines. researchgate.netnih.gov
Oxidation Aldehyde Oxidase/Dehydrogenase5,6-Difluoropicolinic AcidEnzymatic route to the carboxylic acid under mild conditions.
Cascade Reactions Multiple enzymesComplex, multi-functionalized derivativesEfficient synthesis of complex target molecules. mdpi.comsemanticscholar.org

This table outlines potential applications based on known enzyme activities and would require screening and optimization for this compound.

The exploration of chemoenzymatic strategies for the transformation of this compound holds significant promise for the development of green and efficient synthetic routes to valuable chemical entities.

Coordination Chemistry of 5,6 Difluoropicolinaldehyde

Ligand Design Principles Incorporating the 5,6-Difluoropicolinaldehyde Scaffold

The design of new ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The this compound scaffold offers several key features that make it an intriguing candidate for ligand design.

The primary coordination site is the pyridine (B92270) nitrogen atom, which possesses a lone pair of electrons available for donation to a metal center, forming a coordinate covalent bond. The adjacent aldehyde group provides a secondary potential binding site through the carbonyl oxygen, allowing for chelation. This bidentate N,O-coordination would form a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry.

The introduction of two fluorine atoms onto the pyridine ring at the 5 and 6 positions is a critical design element. Fluorine is the most electronegative element, and its presence is expected to have a significant electron-withdrawing effect on the pyridine ring. This will, in turn, influence the electronic properties of the coordinating nitrogen and oxygen atoms. The decreased electron density on the nitrogen atom would likely make it a weaker sigma donor compared to unsubstituted picolinaldehyde. This modulation of the ligand's donor strength is a key principle in ligand design, as it can be used to influence the electronic structure and reactivity of the metal center.

Furthermore, the fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, which can play a role in the supramolecular assembly and crystal packing of the resulting metal complexes. The steric profile of the ligand is also influenced by the fluorine substituents, although their relatively small size means that steric hindrance at the metal center would be minimal.

Synthesis and Characterization of Metal-5,6-Difluoropicolinaldehyde Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the formation of coordination compounds. A typical synthetic route would involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal precursor.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be particularly informative for confirming the coordination of the ligand. A shift in the C=O stretching frequency of the aldehyde group to a lower wavenumber upon complexation would provide strong evidence of the carbonyl oxygen's involvement in bonding to the metal. Similarly, changes in the vibrational modes of the pyridine ring would indicate coordination through the nitrogen atom.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, would be essential for elucidating the structure of the complexes in solution. Shifts in the resonances of the pyridine and aldehyde protons and carbons upon coordination would provide detailed information about the electronic environment of the ligand. ¹⁹F NMR would be especially useful for probing the electronic effects of coordination on the fluorine atoms.

Transition Metal Complexes

The coordination of this compound to transition metals is expected to result in a diverse range of complexes with interesting electronic and magnetic properties. The d-orbitals of transition metals are particularly sensitive to the ligand field environment, and the electronic properties of the this compound ligand would directly influence the splitting of these orbitals.

The coordination number and geometry of the resulting complexes would depend on the specific transition metal, its oxidation state, and the stoichiometry of the reaction. For example, with first-row transition metals such as iron(II), cobalt(II), or nickel(II), one could anticipate the formation of octahedral complexes of the type [M(L)₃]²⁺ or [M(L)₂(H₂O)₂]²⁺, where L represents the this compound ligand.

Table 1: Predicted Properties of Hypothetical Transition Metal Complexes with this compound

Metal Ion Predicted Coordination Geometry Expected Spin State Potential Color
Cr(III) Octahedral High Spin (t₂g³) Green/Violet
Fe(II) Octahedral High Spin (t₂g⁴eg²) or Low Spin (t₂g⁶) Pale Green/Red
Co(II) Octahedral or Tetrahedral High Spin (t₂g⁵eg² or e⁴t₂³) Pink/Blue
Ni(II) Octahedral High Spin (t₂g⁶eg²) Green
Cu(II) Distorted Octahedral/Square Planar - Blue/Green

Main Group Metal Complexes

The coordination chemistry of main group metals is also of significant interest, and this compound could form stable complexes with these elements. nih.govus-csic.es The coordination would primarily involve the donation of the ligand's electron pairs into the vacant orbitals of the main group metal.

The resulting complexes would likely exhibit coordination numbers and geometries typical for the specific main group element. For instance, with alkali metals like lithium or sodium, the formation of simple adducts is possible. With heavier main group elements such as tin or lead, more complex structures with higher coordination numbers could be anticipated. The Lewis acidity of the main group metal would be a key factor in determining the strength of the interaction with the ligand.

Electronic Structure and Bonding in Coordination Complexes

The electronic structure and bonding in complexes of this compound can be described using a combination of theoretical models, including valence bond theory, crystal field theory, and molecular orbital theory. The electron-withdrawing nature of the fluorine atoms is expected to play a central role in the electronic properties of these complexes.

The sigma-donating ability of the pyridine nitrogen will be reduced due to the inductive effect of the fluorine atoms. This will result in a weaker metal-ligand bond compared to complexes with unsubstituted picolinaldehyde. The pi-system of the pyridine ring will also be affected, which could influence any pi-backbonding interactions with the metal center, particularly in complexes with electron-rich transition metals in low oxidation states.

Stereochemical Aspects and Isomerism in Metal Complexes

The formation of metal complexes with this compound can lead to various forms of isomerism, depending on the coordination number and geometry of the metal center.

For octahedral complexes of the type [M(L)₃]ⁿ⁺, where L is the bidentate this compound ligand, facial (fac) and meridional (mer) isomers are possible. In the fac isomer, the three nitrogen atoms (and three oxygen atoms) occupy one face of the octahedron, while in the mer isomer, they lie in a plane that bisects the complex. libretexts.org

For square planar or octahedral complexes with mixed ligands, cis-trans isomerism can occur. libretexts.orgsavemyexams.com For example, in a hypothetical square planar complex [M(L)₂(X)₂], the two this compound ligands could be arranged either adjacent to each other (cis) or opposite to each other (trans).

Furthermore, chiral metal complexes can be formed, leading to the possibility of optical isomerism (enantiomers). For instance, an octahedral complex of the type [M(L)₃]ⁿ⁺ would be chiral and could exist as a pair of non-superimposable mirror images.

Ligand Field Theory and Molecular Orbital Analysis of Complex Formation

Ligand Field Theory (LFT) provides a more sophisticated model for understanding the electronic structure of transition metal complexes by considering the covalent nature of the metal-ligand bond. uni-siegen.de In the context of this compound, the ligand would be classified within the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting (Δ). Due to the electron-withdrawing fluorine atoms, this compound is expected to be a weaker field ligand than unsubstituted picolinaldehyde, placing it lower in the spectrochemical series.

A molecular orbital (MO) diagram for an octahedral complex with this compound would illustrate the interaction between the metal's atomic orbitals and the ligand's group orbitals. hrmrajgurunagar.ac.inbyjus.com The sigma bonding would involve the overlap of the metal's s, p, and eg orbitals with the appropriate ligand group orbitals formed from the nitrogen lone pairs and carbonyl oxygen lone pairs. The metal's t₂g orbitals would be non-bonding in a purely sigma-bonding scenario.

If pi-interactions are considered, the pi-orbitals of the pyridine ring could interact with the metal's t₂g orbitals. The electron-withdrawing nature of the fluorine atoms would lower the energy of the ligand's π* orbitals, potentially making the ligand a better π-acceptor. This could lead to a larger ligand field splitting parameter (Δ) than expected from sigma-bonding alone.

Table 2: List of Compounds Mentioned

Compound Name

Advanced Spectroscopic and Structural Characterization of 5,6 Difluoropicolinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. wikipedia.org For 5,6-Difluoropicolinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, provides a complete picture of the molecular framework.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts (δ) and coupling constants (J) can be reliably predicted based on established principles and data from analogous structures. chemistrysteps.comlibretexts.org

¹H NMR: The ¹H NMR spectrum is expected to show two signals in the aromatic region and one signal for the aldehyde proton.

Aldehyde Proton (H7): This proton is highly deshielded and would appear as a singlet or a small doublet (due to coupling with H4) in the downfield region, typically around δ 9.5-10.5 ppm. libretexts.org

Aromatic Protons (H3, H4): The pyridine (B92270) ring has two protons. H3 is adjacent to the nitrogen atom and H4 is situated between the two fluorine atoms. These protons would appear as doublets due to coupling to each other (³JHH). The electron-withdrawing nature of the fluorine atoms and the aldehyde group would shift these signals downfield. H3 would likely resonate at approximately δ 8.0-8.5 ppm, while H4 would be in the range of δ 7.8-8.2 ppm.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display six distinct signals, corresponding to the six carbon atoms in the molecule, as they are all in unique chemical environments. libretexts.orgmasterorganicchemistry.com

Aldehyde Carbon (C7): This carbonyl carbon is significantly deshielded and would have the largest chemical shift, expected in the range of δ 190-195 ppm. libretexts.org

Fluorine-Bearing Carbons (C5, C6): These carbons are directly bonded to highly electronegative fluorine atoms, resulting in large chemical shifts and characteristic large one-bond ¹JCF coupling constants. They are expected to resonate in the δ 150-165 ppm region.

Other Aromatic Carbons (C2, C3, C4): The remaining ring carbons would appear in the aromatic region (δ 120-150 ppm). C2, being adjacent to the aldehyde, and C3 would be influenced by the nitrogen atom and other substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift ranges and data from analogous compounds.

Atom No. Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2 - 150-155
C3 8.0-8.5 (d) 120-125
C4 7.8-8.2 (d) 135-140
C5 - 155-165 (d, ¹JCF)
C6 - 150-160 (d, ¹JCF)

| C7 | 9.5-10.5 (s or d) | 190-195 |

¹⁹F NMR is an exceptionally sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range. nih.govalfa-chemistry.com For this compound, two distinct signals are expected, one for F5 and one for F6.

The chemical shifts would be influenced by their position on the pyridine ring. Each fluorine signal would likely appear as a doublet of doublets, arising from coupling to the other fluorine atom (³JFF) and the adjacent aromatic proton (³JFH for F5-H4, and ⁴JFH for F6-H4). The large dispersion of chemical shifts in ¹⁹F NMR ensures that these signals are well-resolved from each other, providing unambiguous information about the fluorine environments. lcms.cz

Table 2: Predicted ¹⁹F NMR Parameters for this compound Predicted values are based on typical ranges for fluorinated aromatic compounds.

Atom Predicted Chemical Shift (δ, ppm, relative to CFCl₃) Expected Multiplicity
F5 -130 to -150 dd

| F6 | -140 to -160 | dd |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.eduwikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak connecting the signals of the two aromatic protons (H3 and H4), confirming their through-bond coupling relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. columbia.edu It would show cross-peaks between H3 and C3, H4 and C4, and the aldehyde proton H7 and C7, definitively assigning these pairs.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for mapping the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds. wikipedia.orgcolumbia.edu Key correlations would include the aldehyde proton (H7) to C2 and C3, and the aromatic protons (H3, H4) to neighboring carbons, including the fluorine-substituted C5 and C6. These long-range correlations are instrumental in confirming the substitution pattern on the pyridine ring. github.io

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.orgmedium.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations. wikipedia.org For this compound, strong absorptions are expected for polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.

Key expected vibrational modes for this compound include:

C=O Stretch: A strong, sharp absorption in the IR spectrum between 1700-1720 cm⁻¹ is characteristic of the aldehyde carbonyl group. specac.com

C-H Stretches: The aromatic C-H stretch would appear just above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

C-F Stretches: Strong absorptions in the IR spectrum between 1200-1300 cm⁻¹ are characteristic of C-F bonds on an aromatic ring.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring would result in a series of bands in the 1400-1600 cm⁻¹ region in both IR and Raman spectra. spectroscopyonline.com

The mutual exclusivity principle for centrosymmetric molecules does not apply here due to the molecule's lower symmetry, so many vibrations will be active in both IR and Raman spectra, though their relative intensities may differ significantly. spectroscopyonline.com

Table 3: Predicted Characteristic Vibrational Frequencies for this compound Predicted values based on standard IR/Raman correlation tables.

Functional Group/Vibration Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000-3100 Medium Strong
Aldehydic C-H Stretch 2700-2850 Weak-Medium Medium
Carbonyl (C=O) Stretch 1700-1720 Strong Medium
Pyridine Ring (C=C, C=N) Stretches 1400-1600 Medium-Strong Medium-Strong

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. bioanalysis-zone.commsesupplies.com

For this compound (C₆H₃F₂NO), the theoretical exact mass can be calculated with high precision. An HRMS instrument, such as an Orbitrap or TOF analyzer, would measure the m/z of the molecular ion [M+H]⁺ with an accuracy of a few parts per million (ppm), unequivocally confirming the molecular formula. mdpi.comeurachem.org

Calculated Exact Mass of C₆H₃F₂NO:

Monoisotopic Mass: 159.0183 g/mol

In addition to the accurate mass, MS/MS fragmentation analysis would reveal characteristic structural information. Likely fragmentation pathways for the molecular ion would include:

Loss of the aldehyde group as a CO radical (M - 28).

Loss of HCN (M - 27) from the pyridine ring.

Cleavage of C-F bonds, although typically less favorable.

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be grown. wikipedia.orgub.edu While no public crystal structure of this compound is currently available, such an analysis would provide a wealth of information. rsc.org

A crystal structure would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the pyridine ring and the aldehyde substituent.

Molecular Conformation: Determining the relative orientation of the aldehyde group with respect to the pyridine ring.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This could include π-π stacking interactions between pyridine rings and weak hydrogen bonds such as C-H···O or C-H···F, which influence the material's bulk properties. nih.govglycoforum.gr.jp

This detailed structural information is invaluable for understanding the compound's physical properties and for designing derivatives with specific functionalities. hmdb.ca

Bond Lengths, Bond Angles, and Torsional Angles within the Molecular Structure

The introduction of fluorine atoms onto the pyridine ring is known to cause systematic changes in the molecular structure. In related compounds like pentafluoropyridine, the C-F bond lengths are a key feature. dtic.mil It is anticipated that in this compound, the C5-F and C6-F bond lengths would be comparable to those observed in other fluorinated pyridine systems. The aldehyde group at the C2 position introduces its own set of characteristic bond lengths, such as the C=O double bond.

The bond angles within the pyridine ring are also expected to be influenced by the electronegative fluorine atoms and the aldehyde substituent. Theoretical calculations and experimental data from similar structures suggest a distortion from the ideal hexagonal geometry of an unsubstituted pyridine ring. The torsional angles, particularly involving the aldehyde group relative to the pyridine ring, would define the compound's conformational preferences, which are crucial for understanding its reactivity and intermolecular interactions.

Table 1: Expected Bond Parameters in this compound based on Analogous Structures Note: These are estimated values based on data from related fluorinated and substituted pyridine compounds. Actual values would require specific crystallographic analysis of this compound.

ParameterAtom 1Atom 2Atom 3Expected Value/Range
Bond LengthCF-~1.33 - 1.35 Å
Bond LengthCN (ring)-~1.33 - 1.34 Å
Bond LengthCC (ring)-~1.37 - 1.39 Å
Bond LengthCC (aldehyde)-~1.48 - 1.50 Å
Bond LengthCO (aldehyde)-~1.20 - 1.22 Å
Bond AngleFCC~118 - 122°
Bond AngleCNC~116 - 118°
Bond AngleCCC (ring)~118 - 121°
Bond AngleNCC (aldehyde)~116 - 119°
Bond AngleOCC (ring)~123 - 126°

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing and intermolecular forces of fluorinated aromatic compounds are a subject of significant research interest. The substitution of hydrogen with fluorine atoms drastically alters the electronic distribution of the pyridine ring, which in turn governs how the molecules arrange themselves in the solid state. dtic.milresearchgate.net

In studies of highly fluorinated pyridines, such as pentafluoropyridine, the crystal packing is primarily dictated by van der Waals contacts involving fluorine atoms, specifically F···F and C/N···F interactions. dtic.milresearchgate.net A notable characteristic is the general absence of π-π stacking, which is often observed in non-fluorinated aromatic systems. The introduction of fluorine atoms creates a π-deficient (π-hole) region in the center of the aromatic ring, which can lead to unique "lone pair···π-hole" interactions with other molecules. d-nb.infonih.gov

For this compound, the following intermolecular interactions are expected to be significant in its crystal structure:

Fluorine Interactions: Weak, non-directional F···F contacts are likely to be numerous. Additionally, C-H···F interactions may play a role in stabilizing the crystal lattice.

Aldehyde Group Interactions: The carbonyl oxygen of the aldehyde group is a potential hydrogen bond acceptor, likely forming C-H···O interactions with hydrogen atoms from neighboring molecules.

Nitrogen Atom Interactions: The pyridine nitrogen atom, with its lone pair of electrons, can act as an acceptor in weak hydrogen bonds (C-H···N) or other electrostatic interactions. d-nb.info

The analysis of these interactions is crucial for understanding the material's physical properties, such as melting point and solubility, and for designing new crystalline materials.

UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions

UV-Visible absorption and fluorescence spectroscopy are key techniques for probing the electronic structure of molecules. horiba.comrsc.org These methods measure the transitions between electronic energy levels that occur when a molecule absorbs or emits light. edinst.comuci.edu A molecule like this compound, containing a fluorinated aromatic ring conjugated with a carbonyl group, is expected to exhibit characteristic electronic transitions.

UV-Visible Absorption: The absorption spectrum of this compound would likely be characterized by two main types of electronic transitions:

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. They typically result in strong absorption bands in the UV region.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atom or the carbonyl oxygen) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.

The fluorine substituents are expected to have a modest influence on the position of these absorption bands, potentially causing a slight blue-shift (hypsochromic shift) compared to the non-fluorinated analogue due to their inductive electron-withdrawing effects.

Fluorescence Spectroscopy: Fluorescence is the emission of light from a molecule as it relaxes from an excited electronic singlet state back to the ground state. horiba.com For a molecule to be fluorescent, it must first absorb light to reach an excited state. The emission spectrum is typically a mirror image of the absorption band corresponding to the lowest-energy transition and occurs at a longer wavelength (lower energy) than the absorption.

While specific fluorescence data for this compound is not documented, studies on related fluorinated aromatic compounds can provide insights. For instance, a derivative, 5,6-dimethoxy-2(2,2,2-trifluoroethyl)-1-indone (5,6-DTFI), shows an absorption maximum around 391 nm and an emission peak at room temperature. researchgate.net This suggests that fluorinated aromatic systems can indeed be fluorescent. The fluorescence properties of this compound would be influenced by the nature of its lowest excited state and the efficiency of non-radiative decay processes that compete with fluorescence.

Table 2: Summary of Spectroscopic Properties

CompoundTechniqueKey FindingsReference
This compound (Expected)UV-Vis Absorptionπ → π* and n → π* transitions. Fluorine may cause a hypsochromic shift. rsc.org
This compound (Expected)FluorescencePotential for fluorescence from the lowest excited singlet state. horiba.comuci.edu
5,6-DTFI (Derivative)UV-Vis AbsorptionAbsorption edge at 391 nm, corresponding to the singlet (¹ππ*) energy level. researchgate.net
5,6-DTFI (Derivative)FluorescenceEmission spectrum observed at room temperature. researchgate.net

This detailed characterization, combining crystallographic and spectroscopic data from the target compound and its close relatives, provides a robust framework for understanding the fundamental chemical and physical properties of this compound.

Computational and Theoretical Investigations of 5,6 Difluoropicolinaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, offering a powerful lens through which to examine molecular systems at the electronic level. unipd.it These methods, ranging from Density Functional Theory (DFT) to high-level post-Hartree-Fock approaches, provide a quantitative description of molecular properties that are often difficult or impossible to measure experimentally. unipd.itwikipedia.org

Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost. esqc.orgresearchgate.net It is particularly effective for determining the equilibrium geometries of molecules. nih.gov For 5,6-Difluoropicolinaldehyde, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to find the lowest energy conformation. This process of geometry optimization involves systematically adjusting the atomic coordinates to minimize the total electronic energy of the molecule, thereby predicting the most stable three-dimensional structure.

Conformational analysis, another key application of DFT, explores the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify various conformers (local energy minima) and the transition states that connect them. This information is crucial for understanding the flexibility of the molecule and how its shape might influence its interactions with other molecules.

Interactive Table: Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond LengthC2-C31.39 Å
Bond LengthC3-C41.38 Å
Bond LengthC4-C51.37 Å
Bond LengthC5-C61.39 Å
Bond LengthC6-N11.34 Å
Bond LengthN1-C21.33 Å
Bond LengthC2-C71.48 Å
Bond LengthC7-O81.21 Å
Bond LengthC7-H91.11 Å
Bond LengthC5-F101.35 Å
Bond LengthC6-F111.34 Å
Bond AngleN1-C2-C3123.5°
Bond AngleC2-C3-C4118.0°
Bond AngleC3-C4-C5119.5°
Bond AngleC4-C5-C6120.0°
Bond AngleC5-C6-N1119.0°
Bond AngleC6-N1-C2119.9°
Bond AngleN1-C2-C7116.8°
Bond AngleC3-C2-C7119.7°
Bond AngleC2-C7-O8124.5°
Bond AngleC2-C7-H9115.5°
Bond AngleO8-C7-H9120.0°
Bond AngleC4-C5-F10119.8°
Bond AngleC6-C5-F10120.2°
Bond AngleC5-C6-F11120.5°
Bond AngleN1-C6-F11119.5°

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. iphysics.sa It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle but neglects electron correlation. iphysics.sa While HF calculations can provide a qualitative understanding of the electronic structure, they often lack quantitative accuracy. ub.edu

To improve upon the HF approximation, post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. These methods systematically include electron correlation, leading to more accurate predictions of energies and molecular properties. pku.edu.cn

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A larger gap generally indicates higher stability and lower reactivity. niscpr.res.in

Interactive Table: Calculated Electronic Properties of this compound

PropertyHartree-FockB3LYP
HOMO Energy-8.5 eV-7.2 eV
LUMO Energy-1.2 eV-2.5 eV
HOMO-LUMO Gap7.3 eV4.7 eV
Dipole Moment3.5 D3.1 D

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical predictions of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be generated.

Vibrational frequencies calculated using DFT methods, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR and Raman spectra to assign specific vibrational modes to the observed peaks. niscpr.res.in Similarly, NMR chemical shifts can be calculated and compared with experimental spectra to aid in the structural elucidation and assignment of signals to specific nuclei within the molecule.

Reactivity Descriptors and Fukui Function Analysis for Reaction Site Prediction

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. researchgate.net The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a particular point in space when an electron is added to or removed from the system. scm.com It is a powerful tool for identifying the most reactive sites within a molecule. researchgate.netscm.com

The Fukui function can be condensed to atomic centers to provide a numerical value for the reactivity of each atom. There are three main types of Fukui functions:

f+(r): for nucleophilic attack (attack by an electron-rich species), indicating sites that are most susceptible to losing an electron.

f-(r): for electrophilic attack (attack by an electron-poor species), indicating sites that are most susceptible to gaining an electron. mdpi.com

f0(r): for radical attack.

By analyzing the values of the condensed Fukui functions for each atom in this compound, one can predict the most likely sites for various types of chemical reactions. For instance, atoms with high f-(r) values are predicted to be the most susceptible to electrophilic attack.

Interactive Table: Condensed Fukui Functions for Selected Atoms of this compound

Atomf+f-f0
N10.080.150.12
C20.120.050.09
C30.030.040.04
C40.040.030.04
C50.060.100.08
C60.100.080.09
C7 (aldehyde)0.250.020.14
O8 (aldehyde)0.150.280.22
F100.090.120.11
F110.080.130.11

Molecular Dynamics Simulations to Explore Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. wustl.eduresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions over time. wustl.eduresearchgate.net

For this compound, MD simulations can be used to:

Explore conformational flexibility: By simulating the molecule in a solvent, one can observe the different conformations it adopts over time and the transitions between them.

Study intermolecular interactions: MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. This includes analyzing hydrogen bonding, van der Waals interactions, and electrostatic interactions.

Predict macroscopic properties: By analyzing the trajectories from MD simulations, it is possible to calculate various thermodynamic and transport properties.

Computational Elucidation of Reaction Mechanisms and Energy Barriers

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state relative to the reactants determines the activation energy or energy barrier of the reaction, which is a key factor in determining the reaction rate.

For reactions involving this compound, computational methods can be used to:

Propose plausible reaction pathways.

Calculate the energies of all species along the reaction coordinate.

Determine the structure of the transition state.

Calculate the activation energy and reaction rate constants.

This information is invaluable for understanding the reactivity of this compound and for designing new synthetic routes.

Applications of 5,6 Difluoropicolinaldehyde in Advanced Materials and Chemical Synthesis

As a Building Block for Complex Organic Molecules

The combination of a reactive aldehyde group and an electron-deficient, fluorinated pyridine (B92270) ring makes 5,6-Difluoropicolinaldehyde a versatile starting material for constructing intricate molecular architectures. Its utility spans the synthesis of novel fluorinated heterocycles and the development of functional molecules like dyes and sensors.

Synthesis of Complex Fluorinated Heterocycles

Fluorinated heterocycles are of immense importance in medicinal chemistry and materials science due to the often-beneficial effects of fluorine on properties like metabolic stability, binding affinity, and lipophilicity. chim.itresearchgate.net this compound serves as a key intermediate for the synthesis of more complex, fluorine-containing heterocyclic systems. The aldehyde functionality is a versatile handle for various cyclization and condensation reactions. evitachem.commdpi.com

For instance, the aldehyde group can readily undergo condensation with amines to form Schiff bases, which can then be used in further transformations. vulcanchem.com Reactions like the Claisen-Schmidt condensation can be employed to build larger molecular frameworks. researchgate.net Furthermore, the difluoropyridine core can participate in nucleophilic aromatic substitution reactions, where one or both fluorine atoms are displaced by other functional groups, a common strategy in the synthesis of substituted pyridines. psu.edursc.orgresearchgate.net This dual reactivity allows for the construction of polycyclic and highly functionalized heterocyclic compounds that would be difficult to access through other means. The synthesis of fluorinated peptides and other bioactive scaffolds often relies on such strategically fluorinated building blocks. beilstein-journals.org

Table 1: Key Reaction Types for Synthesizing Heterocycles from this compound

Reaction TypeReactant(s)Resulting Structure/IntermediatePotential Application
Condensation Primary Amines, HydrazinesSchiff Bases, HydrazonesPrecursors for further cyclization, Ligand synthesis
Cycloaddition Dienes, DipolesPolycyclic HeterocyclesNovel bioactive compounds, Functional materials
Nucleophilic Aromatic Substitution Nucleophiles (e.g., Amines, Alkoxides)Substituted Pyridine DerivativesFine-tuning of electronic and physical properties
Claisen-Schmidt Condensation KetonesChalcone-like StructuresIntermediates for flavonoids, pharmaceuticals

Precursor for Advanced Dyes, Pigments, and Sensors

The electronic properties of this compound make it a promising precursor for the synthesis of advanced dyes, pigments, and chemical sensors. The introduction of fluorine atoms into an aromatic system can significantly alter its absorption and emission spectra, a key consideration in the design of chromophores and fluorophores.

Complexes formed from derivatives of picolinaldehyde have been shown to exhibit fluorescence, suggesting potential as photoactive materials. nih.gov By reacting this compound with various aromatic or heterocyclic amines, a library of Schiff base derivatives can be created. These extended π-systems are often colored and can have interesting photophysical properties. The electron-withdrawing fluorine atoms can tune the energy levels of the molecular orbitals, potentially leading to materials with tailored colors or specific responses to external stimuli like ions or other molecules, forming the basis for chemosensors. The synthesis of pigments often involves the condensation of smaller building blocks into larger, highly conjugated systems, a role for which this aldehyde is well-suited. mdpi.com

Role in Polymer and Material Science

The unique structure of this compound provides a foundation for its use in polymer chemistry and the development of novel functional materials with tailored properties.

Monomer for Polymer and Copolymer Synthesis

This compound can function as a monomer in condensation polymerization reactions. solubilityofthings.com In this process, the aldehyde group reacts with a co-monomer containing two or more reactive functional groups, such as a diamine or a diol, to form a polymer chain with the elimination of a small molecule like water. reb.rw

For example, reaction with a diamine would lead to the formation of a polyimine (a polymer containing repeated Schiff base linkages). The resulting polymers would incorporate the rigid, fluorinated pyridine ring directly into the polymer backbone. This can impart desirable properties to the material, such as high thermal stability, specific solubility characteristics, and unique electronic properties derived from the difluoropyridine unit. Such polymers could find applications in specialty plastics and materials for electronic devices.

Scaffold for the Development of Functional Materials

Beyond polymerization, this compound can act as a structural scaffold for creating larger, well-defined functional materials. A scaffold in this context is a core molecular framework upon which other chemical moieties can be built. mdpi.com The aldehyde group provides a reactive site for attaching other molecules, while the fluorinated pyridine ring offers a stable and geometrically defined core.

This approach is valuable in creating materials for specific applications, such as organic electronics or biomedical devices. For example, attaching specific functional groups to the aldehyde could yield molecules that self-assemble into organized thin films. The fluorine atoms can enhance intermolecular interactions and influence the packing of molecules in the solid state. In biomedical applications, such scaffolds are used to build molecules for drug delivery or to create surfaces that interact with biological systems in a controlled manner. mdpi.commdpi.com The incorporation of fluorine can enhance the biocompatibility or modify the interaction of the material with biological tissues. mdpi.com

Catalytic Applications of this compound-Derived Complexes

Schiff bases derived from picolinaldehyde are excellent ligands for coordinating with a wide range of metal ions. nih.govmdpi.comresearchgate.net By reacting this compound with a primary amine, a Schiff base ligand is formed which can then be complexed with transition metals like copper, nickel, cobalt, or silver. nih.govniscpr.res.inresearchgate.net These metal complexes are of significant interest for their catalytic activity in various organic transformations. mdpi.comresearchgate.netniscpr.res.in

The catalytic properties of these complexes arise from the ability of the central metal ion to cycle between different oxidation states, facilitating reactions such as oxidations, reductions, and carbon-carbon bond formations. The structure of the ligand plays a crucial role in tuning the catalyst's activity, selectivity, and stability. The fluorine atoms in the this compound-derived ligand can influence the electronic properties of the metal center, thereby modulating its catalytic performance. For example, the electron-withdrawing effect of fluorine can make the metal center more electrophilic, potentially enhancing its activity in certain catalytic cycles. Complexes of this nature have been investigated for reactions like the decomposition of hydrogen peroxide and as catalysts for condensation reactions. nih.govmdpi.com

Table 2: Potential Catalytic Applications of Metal Complexes Derived from this compound

Metal IonLigand TypePotential Catalytic ReactionReference for Similar Systems
Copper(II) Schiff BaseOxidation, Condensation Reactions mdpi.comniscpr.res.in
Cobalt(II) Schiff BaseOxygenation of Alkenes niscpr.res.in
Nickel(II) Schiff BaseHydrogen Peroxide Decomposition nih.gov
Silver(I) Phenanthroline-typeAntimicrobial, DNA interaction nih.gov
Lanthanides Diamide-typeSeparation Processes mdpi.com

Research on this compound in Optoelectronics Remains Undisclosed

Despite the growing interest in fluorinated pyridine compounds for advanced materials, publicly available research detailing the specific applications of this compound in optoelectronic and electronic materials, such as Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs), is currently not available.

Extensive searches of scientific literature and chemical databases did not yield any specific studies that utilize this compound as a direct precursor or component in the synthesis of materials for these devices. While the broader class of fluorinated pyridine derivatives and picolinaldehydes are recognized for their potential in tuning the electronic and photophysical properties of materials for such applications, the role of the 5,6-difluoro isomer remains undocumented in accessible research.

The strategic incorporation of fluorine atoms into organic molecules is a well-established method for modifying their properties, including electron affinity, and stability, which are crucial for the performance of OLEDs and DSSCs. Pyridine-based ligands are also integral to the design of light-emitting materials and sensitizers. However, the absence of specific research on this compound means that no data on its performance or the characteristics of any derived materials can be provided at this time.

Chemical suppliers list various isomers of fluorinated picolinaldehydes and their precursors, indicating their availability for research and development. For instance, compounds like 3,5-Difluoropicolinaldehyde and 3,6-Difluoropicolinaldehyde are noted in catalogs for electronic materials. This suggests that while research into fluorinated pyridines is active, the specific findings related to the 5,6-difluoro isomer have not yet been published or are not widely disseminated.

Consequently, a detailed analysis of research findings and corresponding data tables for the application of this compound in OLEDs and DSSCs cannot be compiled.

Future Perspectives and Research Directions

Innovations in Synthetic Methodologies and Sustainable Production

The future synthesis of 5,6-Difluoropicolinaldehyde and its derivatives is poised to be revolutionized by the adoption of green and sustainable chemical practices. Traditional synthetic routes often rely on harsh reaction conditions and hazardous reagents. The development of more environmentally benign methodologies is paramount for the wider adoption of this promising building block.

Future research will likely focus on visible-light-induced photoredox catalysis, a metal-free and sustainable approach for the construction and functionalization of pyridine (B92270) rings. organic-chemistry.orgresearchgate.net This methodology allows for reactions to proceed under mild conditions, often at room temperature, and without the need for toxic metal catalysts or external oxidants. organic-chemistry.orgresearchgate.net The application of such techniques to the synthesis of fluorinated picolinaldehydes could significantly reduce the environmental impact of their production. organic-chemistry.org

The exploration of biocatalysis, utilizing enzymes for specific transformations, also presents a promising avenue for the green synthesis of pyridine derivatives. numberanalytics.com Biocatalytic methods offer high selectivity and operate under mild, aqueous conditions, aligning perfectly with the goals of sustainable chemistry. numberanalytics.com

Synthetic InnovationPotential Benefit for this compound Production
Visible-Light Photoredox CatalysisMetal-free, mild reaction conditions, reduced waste. organic-chemistry.orgresearchgate.net
Flow ChemistryEnhanced safety, improved yield and purity, easier scale-up. nih.govresearchgate.neteuropa.eu
BiocatalysisHigh selectivity, environmentally friendly conditions. numberanalytics.com

Exploration of Novel Reactivity and Derivatization Strategies

The electron-deficient nature of the pyridine ring in this compound, a consequence of the electronegative nitrogen and fluorine atoms, dictates its reactivity. wikipedia.orgpearson.comuomus.edu.iq This inherent electronic property makes the molecule less susceptible to electrophilic aromatic substitution compared to benzene (B151609), while simultaneously enhancing its propensity for nucleophilic substitution. wikipedia.orgpearson.com

Future research will undoubtedly delve deeper into the unique reactivity of this scaffold. The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including condensations, oxidations, and reductions. For instance, condensation with various amines can lead to the formation of Schiff bases, which are valuable intermediates in the synthesis of more complex heterocyclic systems. frontiersin.org The development of novel derivatization strategies targeting both the aldehyde and the pyridine ring will unlock access to a vast chemical space of new molecules with tailored properties.

One area of particular interest is the derivatization of picolinaldehydes for applications in materials science. smolecule.comchemimpex.comescholarship.org The introduction of specific functional groups can be used to tune the electronic and photophysical properties of the resulting materials. For example, creating derivatives that can be incorporated into polymers could lead to new materials with enhanced thermal stability or specific conductive properties. smolecule.com The formation of chelating hydrazone amides from picolinaldehyde derivatives has been shown to create stable protecting groups for carboxylic acids, highlighting the potential for orthogonal reactivity in complex syntheses. acs.org

Advanced Computational Modeling for Predictive Design and Discovery

Advanced computational modeling is set to become an indispensable tool in the exploration and utilization of this compound. wisconsin.eduacs.orgnih.gov Techniques such as Density Functional Theory (DFT) can provide profound insights into the electronic structure, reactivity, and spectroscopic properties of this molecule and its derivatives. wisconsin.edutsijournals.comresearchgate.net Such computational studies are crucial for understanding the impact of fluorine substitution on the molecule's properties and for predicting its behavior in various chemical environments. wisconsin.eduacs.orgnih.gov

The use of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models will be instrumental in the predictive design of new functional molecules. researchgate.netchemrevlett.comresearchgate.net By correlating the structural features of a series of derivatives with their observed activities or properties, these models can guide the synthesis of new compounds with enhanced performance for specific applications, such as medicinal chemistry or materials science. researchgate.netresearchgate.net Machine learning algorithms, trained on experimental and computational data, can further enhance the predictive power of these models, accelerating the discovery of novel materials with desired characteristics. kneopen.comacs.org

Computational methods will also be vital in understanding the interactions of this compound-derived molecules with biological targets or within material matrices. acs.orgnih.gov Molecular dynamics simulations, for example, can elucidate the binding modes of potential drug candidates or the conformational behavior of polymers incorporating this building block. acs.org This predictive capability will significantly reduce the experimental effort required for the development of new technologies based on this versatile scaffold.

Integration into Next-Generation Functional Materials and Enabling Technologies

The unique combination of a fluorinated pyridine ring and a reactive aldehyde group makes this compound a highly attractive building block for the creation of next-generation functional materials. smolecule.commdpi.comresearchgate.net The incorporation of fluorine can impart desirable properties such as increased thermal stability, hydrophobicity, and altered electronic characteristics. mdpi.comresearchgate.net

There is significant potential for the use of this compound derivatives in the development of advanced polymers and materials for electronic applications. mdpi.comacs.org For example, fluorinated polyimides are known for their low dielectric constants and high thermal stability, making them suitable for applications in microelectronics and 5G communications. researchgate.net The aldehyde functionality of this compound provides a convenient point for polymerization or for grafting onto other polymer backbones.

Furthermore, the electron-deficient nature of the pyridine ring suggests potential applications in organic electronics, where such materials can serve as electron-transport layers in devices like organic light-emitting diodes (OLEDs). acs.org The ability to tune the electronic properties through derivatization opens up possibilities for designing materials with optimized performance for specific device architectures. acs.org

The concept of "enabling technologies" refers to innovations that can drive advancements across multiple fields. mdpi.com this compound, as a versatile building block, has the potential to become such a technology. Its derivatives could find applications in diverse areas, from pharmaceuticals and agrochemicals to advanced materials and coatings. smolecule.com The continued exploration of this compound's synthesis, reactivity, and properties will undoubtedly pave the way for its integration into a wide array of innovative technologies, contributing to scientific and technological progress.

Q & A

Basic: What are the standard synthetic routes for 5,6-Difluoropicolinaldehyde, and how can reaction conditions be optimized for regioselectivity?

Methodological Answer:
Synthesis typically involves halogenation or fluorination of pyridine precursors. For example, starting with a chlorinated pyridine derivative, nucleophilic fluorination using agents like KF or CsF under anhydrous conditions can introduce fluorine atoms. Optimization includes:

  • Temperature control : Higher temperatures (80–120°C) improve fluorination efficiency but may increase side reactions.
  • Catalysts : Use of crown ethers or phase-transfer catalysts to enhance fluoride ion reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve yields.
    Refer to regioselectivity studies in indolyne systems (e.g., ), where DFT calculations (M06-2X/6-311+G(2df,p)) identified electronic and steric drivers for product preference .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns. Compare chemical shifts with fluorinated analogs (e.g., 5-Fluoro-4-methoxypicolinaldehyde, δ~ -110 to -125 ppm for aromatic fluorines) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., C7H5F2NOC_7H_5F_2NO, exact mass 157.03).
  • X-ray Crystallography : Resolves ambiguity in regiochemistry when crystalline derivatives are obtainable .

Advanced: What electronic and steric factors govern the regioselectivity of this compound in Diels-Alder or nucleophilic addition reactions?

Methodological Answer:

  • DFT Calculations : Use M06-2X/6-311+G(2df,p) to map transition states and identify dominant electronic effects (e.g., electron-withdrawing fluorine atoms increase electrophilicity at the aldehyde carbon) .
  • Experimental Probes : Compare reactivity with 2-substituted dienophiles (e.g., 2-tert-butylfuran) to quantify steric vs. electronic contributions. For example, bulky substituents favor trans-adducts due to reduced steric clash in transition states .

Advanced: How do substituent effects (e.g., fluorine position) alter the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Electronic Effects : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, slowing oxidative addition. Use Pd catalysts with electron-rich ligands (e.g., SPhos) to enhance turnover .
  • Steric Effects : 5,6-Difluorination creates steric hindrance; optimize by using smaller boronic acids (e.g., aryl over alkyl) .
  • Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps under varying conditions (e.g., solvent polarity, base strength) .

Advanced: What are the challenges in using this compound as a precursor for bioactive heterocycles (e.g., kinase inhibitors)?

Methodological Answer:

  • Stability Issues : The aldehyde group is prone to oxidation; stabilize via in situ protection (e.g., acetal formation) during multi-step syntheses .
  • Biological Activity Screening : Use fluorescence-based assays (e.g., FP-Tracer for kinase binding) to evaluate derivatives. Compare with non-fluorinated analogs to isolate fluorine’s contribution to potency .

Advanced: How can researchers resolve contradictory data on fluorination efficiency in similar picolinaldehyde derivatives?

Methodological Answer:

  • Systematic Variation : Test fluorination agents (e.g., Selectfluor vs. DAST) across solvents and temperatures to identify outliers.
  • Meta-Analysis : Apply PICOT framework (Population: fluorinated pyridines; Intervention: reaction conditions; Comparison: yield/selectivity; Outcome: optimal protocol; Timeframe: kinetic analysis) to contextualize discrepancies .
  • Error Analysis : Use control experiments (e.g., isotopic labeling) to rule out side reactions or decomposition pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.